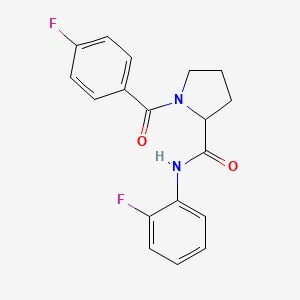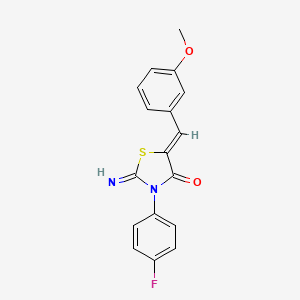
1-(4-fluorobenzoyl)-N-(2-fluorophenyl)prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorobenzoyl)-N-(2-fluorophenyl)prolinamide, also known as FLAP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FLAP is a prodrug, which means that it is an inactive compound that is converted into an active form within the body.
Aplicaciones Científicas De Investigación
1-(4-fluorobenzoyl)-N-(2-fluorophenyl)prolinamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 1-(4-fluorobenzoyl)-N-(2-fluorophenyl)prolinamide is in the field of drug discovery. 1-(4-fluorobenzoyl)-N-(2-fluorophenyl)prolinamide has been shown to inhibit the activity of 5-lipoxygenase (5-LO), an enzyme that is involved in the production of leukotrienes, which are inflammatory mediators. Inhibition of 5-LO has been shown to have therapeutic potential in the treatment of inflammatory diseases such as asthma, arthritis, and inflammatory bowel disease.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorobenzoyl)-N-(2-fluorophenyl)prolinamide involves its conversion into an active form, which then inhibits the activity of 5-LO. 1-(4-fluorobenzoyl)-N-(2-fluorophenyl)prolinamide is converted into its active form by the action of cytochrome P450 enzymes. The active form of 1-(4-fluorobenzoyl)-N-(2-fluorophenyl)prolinamide then binds to 5-LO and inhibits its activity, thereby reducing the production of leukotrienes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-fluorobenzoyl)-N-(2-fluorophenyl)prolinamide are primarily related to its inhibition of 5-LO activity. By reducing the production of leukotrienes, 1-(4-fluorobenzoyl)-N-(2-fluorophenyl)prolinamide has been shown to have anti-inflammatory effects. 1-(4-fluorobenzoyl)-N-(2-fluorophenyl)prolinamide has also been shown to have antioxidant effects, which may contribute to its therapeutic potential in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-fluorobenzoyl)-N-(2-fluorophenyl)prolinamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. 1-(4-fluorobenzoyl)-N-(2-fluorophenyl)prolinamide is also a potent inhibitor of 5-LO, which makes it a valuable tool for studying the role of 5-LO in various biological processes. However, 1-(4-fluorobenzoyl)-N-(2-fluorophenyl)prolinamide has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 1-(4-fluorobenzoyl)-N-(2-fluorophenyl)prolinamide. One area of research is the development of 1-(4-fluorobenzoyl)-N-(2-fluorophenyl)prolinamide analogs with improved pharmacological properties. Another area of research is the identification of new targets for 1-(4-fluorobenzoyl)-N-(2-fluorophenyl)prolinamide, which may have therapeutic potential in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-fluorobenzoyl)-N-(2-fluorophenyl)prolinamide and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 1-(4-fluorobenzoyl)-N-(2-fluorophenyl)prolinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of 1-(4-fluorobenzoyl)-N-(2-fluorophenyl)prolinamide is a relatively straightforward process that can be carried out in a laboratory setting. 1-(4-fluorobenzoyl)-N-(2-fluorophenyl)prolinamide has been extensively studied for its potential applications in drug discovery and has been shown to have anti-inflammatory and antioxidant effects. Future research on 1-(4-fluorobenzoyl)-N-(2-fluorophenyl)prolinamide will likely focus on the development of analogs with improved pharmacological properties and the identification of new targets for 1-(4-fluorobenzoyl)-N-(2-fluorophenyl)prolinamide.
Métodos De Síntesis
The synthesis of 1-(4-fluorobenzoyl)-N-(2-fluorophenyl)prolinamide involves the reaction of 4-fluorobenzoic acid with 2-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form an amide bond. The resulting intermediate is then treated with proline in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) to form the final product, 1-(4-fluorobenzoyl)-N-(2-fluorophenyl)prolinamide. The synthesis of 1-(4-fluorobenzoyl)-N-(2-fluorophenyl)prolinamide is a relatively straightforward process that can be carried out in a laboratory setting.
Propiedades
IUPAC Name |
1-(4-fluorobenzoyl)-N-(2-fluorophenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c19-13-9-7-12(8-10-13)18(24)22-11-3-6-16(22)17(23)21-15-5-2-1-4-14(15)20/h1-2,4-5,7-10,16H,3,6,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORMKTSMIGJDNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-piperidinyl}[4-(trifluoromethyl)phenyl]methanone](/img/structure/B6130102.png)
![4-[(dimethylamino)sulfonyl]-N-quinolin-6-ylbenzamide](/img/structure/B6130110.png)
![5-[(4-acetyl-4-phenyl-1-piperidinyl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B6130121.png)
![3-(methoxymethyl)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B6130125.png)
![ethyl 1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6130132.png)

![4-bromo-2-{[4-(2-methoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6130143.png)

![1-{[2-(benzylamino)ethyl]amino}propan-2-ol dihydrochloride](/img/structure/B6130162.png)
![4-[3-(3-pyridinyl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6130181.png)
![N~2~-{4-[1-(dimethylamino)ethyl]benzyl}-D-alaninamide](/img/structure/B6130200.png)
![3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid](/img/structure/B6130205.png)
![methyl 4-{[2-pyridinyl(2-pyridinylamino)methylene]carbonohydrazonoyl}benzoate](/img/structure/B6130210.png)
![methyl 4-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)benzoate](/img/structure/B6130217.png)